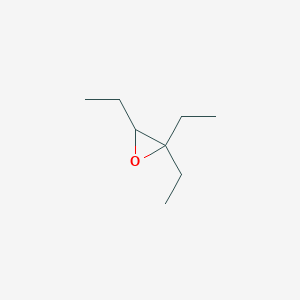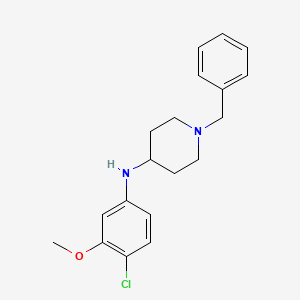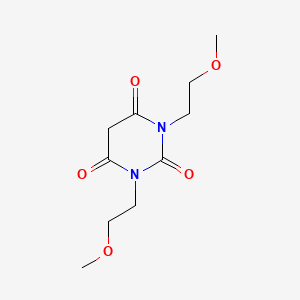
1-(2,5-Dimethoxy-4-methylphenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 2,5-dimethoxy-4-methyl-alpha-[(methylamino)methyl]-: is a complex organic compound characterized by its aromatic ring structure with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenemethanol, 2,5-dimethoxy-4-methyl-alpha-[(methylamino)methyl]- typically involves multiple steps. One common method includes the alkylation of a substituted benzene ring followed by the introduction of methoxy groups and a methylamino group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for various organic reactions.
Biology: In biological research, it may be used to study the effects of methoxy and methylamino groups on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of benzenemethanol, 2,5-dimethoxy-4-methyl-alpha-[(methylamino)methyl]- involves its interaction with specific molecular targets. The methoxy and methylamino groups can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
- Benzenemethanol, 4-methyl-
- Benzenemethanol, 3,4-dimethoxy-
- Benzenemethanol, α-methyl-
Comparison: Compared to these similar compounds, benzenemethanol, 2,5-dimethoxy-4-methyl-alpha-[(methylamino)methyl]- is unique due to the presence of both methoxy and methylamino groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
790149-10-9 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-4-methylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C12H19NO3/c1-8-5-12(16-4)9(6-11(8)15-3)10(14)7-13-2/h5-6,10,13-14H,7H2,1-4H3 |
Clave InChI |
CNTZSWIZIZYNLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)C(CNC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)



![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)




